molecular formula C17H22N2O3S B2804282 N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide CAS No. 850150-41-3

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide

Cat. No. B2804282
CAS RN: 850150-41-3
M. Wt: 334.43
InChI Key: DVASHWAMUHPNAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and yields. It may also involve a discussion of alternative synthesis routes and their advantages and disadvantages .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the precise arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. It may also involve mechanistic studies to understand how and why these reactions occur .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also involve computational studies to predict these properties .

Scientific Research Applications

Synthesis and Characterization

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide is involved in the synthesis of a variety of derivatives, showcasing its versatility in chemical reactions. It has been used as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds, such as dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products. This indicates its potential as a building block in creating structurally diverse molecules for further exploration in pharmaceutical and chemical research (Roman, 2013).

Biological Activities

The compound's analogues have shown promising biological activities. Notably, some derivatives have demonstrated anti-diabetic and anti-inflammatory activities. This has been observed in studies where these derivatives significantly reduced blood glucose levels and inflammation in experimental animals, highlighting their potential therapeutic applications (Gopi & Dhanaraju, 2018).

Cytotoxic Evaluation

Research has also delved into the cytotoxic properties of related compounds. Certain acyl derivatives have exhibited high efficacy against cell lines resistant to standard treatments, showing potential as alternatives in cancer therapy. These compounds have been found to inhibit topoisomerase II, suggesting a mechanism of action that could be exploited in designing new anticancer drugs (Gomez-Monterrey et al., 2011).

Photodynamic Properties

Thio and seleno analogues of tetramethylrosamine, related to N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide, have been studied for their photodynamic properties. These compounds have shown longer wavelengths of absorption and higher quantum yields for generating singlet oxygen compared to their parent compound, indicating their potential as photosensitizers in medical applications, such as treating cancer or bacterial infections (Detty et al., 2004).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how it interacts with biological targets. This could involve in vitro studies with purified proteins, or in vivo studies in model organisms .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It may involve both experimental studies (such as LD50 tests) and computational predictions .

Future Directions

This could involve a discussion of unanswered questions about the compound, and suggestions for future research. This could include new reactions to try, new applications to explore, or new techniques to use in studying the compound .

properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-19(2)15(16-6-5-7-23-16)11-18-17(20)12-8-13(21-3)10-14(9-12)22-4/h5-10,15H,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVASHWAMUHPNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=CC(=C1)OC)OC)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-3,5-dimethoxybenzamide

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